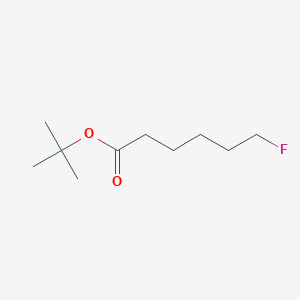

Tert-butyl 6-fluorohexanoate

Description

Structure

3D Structure

Properties

CAS No. |

89654-36-4 |

|---|---|

Molecular Formula |

C10H19FO2 |

Molecular Weight |

190.25 g/mol |

IUPAC Name |

tert-butyl 6-fluorohexanoate |

InChI |

InChI=1S/C10H19FO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 |

InChI Key |

ABQHIIYFKLBRLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCF |

Origin of Product |

United States |

Mechanistic Investigations of Tert Butyl 6 Fluorohexanoate Transformations

Reactivity of the tert-Butyl Ester Linkage

The tert-butyl group attached to the ester oxygen introduces significant steric hindrance, which profoundly influences the reactivity of the carbonyl group. This section explores the stability of this linkage under hydrolytic conditions and its propensity to generate radical species.

The hydrolysis of tert-butyl esters, such as tert-butyl 6-fluorohexanoate, is notably slower than that of less sterically hindered esters like methyl or ethyl esters. This reduced reactivity is primarily attributed to the steric shield provided by the bulky tert-butyl group, which impedes the approach of nucleophiles, including water and hydroxide (B78521) ions, to the electrophilic carbonyl carbon.

Kinetic studies comparing the hydrolysis rates of various esters under both acidic and basic conditions consistently demonstrate the superior stability of tert-butyl esters. Under acidic conditions (AAC2 mechanism), the protonation of the carbonyl oxygen is followed by a nucleophilic attack by water. The large size of the tert-butyl group destabilizes the tetrahedral intermediate, thus increasing the activation energy and slowing the reaction rate. In basic hydrolysis (BAC2 mechanism), the direct attack of a hydroxide ion is similarly hindered. Consequently, tert-butyl esters often require more forcing conditions, such as high temperatures or strong acids, to undergo efficient hydrolysis.

The presence of the fluorine atom at the 6-position of the hexanoate (B1226103) chain has a minor electronic influence on the ester's hydrolytic stability. While fluorine is a highly electronegative atom, its effect is transmitted through the long saturated carbon chain, resulting in a negligible inductive effect on the distant carbonyl group. Therefore, the hydrolytic stability of this compound is overwhelmingly dictated by the steric bulk of the tert-butyl group rather than the electronic influence of the remote fluorine substituent.

Table 1: Relative Hydrolysis Rates of Representative Esters

| Ester | Relative Rate (Base-catalyzed) | Relative Rate (Acid-catalyzed) |

|---|---|---|

| Methyl Acetate (B1210297) | 1.00 | 1.00 |

| Ethyl Acetate | 0.60 | 0.47 |

| Isopropyl Acetate | 0.15 | 0.12 |

| tert-Butyl Acetate * | ~1 x 10-4 | ~1 x 10-5 |

Note: Data for tert-butyl acetate is provided as a proxy to illustrate the significant effect of the tert-butyl group. The rates for this compound are expected to be of a similar magnitude.

The tert-butyl ester linkage can serve as a precursor for the generation of radical species under specific conditions, such as thermolysis or photolysis. The O-C(CH₃)₃ bond is relatively weak and can cleave homolytically to produce a tert-butoxyl radical (t-BuO•) and an acyl radical.

The generated tert-butoxyl radical is a highly reactive oxygen-centered radical. It can participate in several subsequent reaction pathways, most commonly hydrogen atom abstraction or β-scission.

Hydrogen Atom Abstraction: The tert-butoxyl radical can abstract a hydrogen atom from a suitable donor molecule (R-H) to form tert-butanol (B103910) and a new radical (R•).

β-Scission: The tert-butoxyl radical can undergo unimolecular fragmentation (β-scission) to yield acetone (B3395972) and a methyl radical (•CH₃). This process is often competitive with hydrogen abstraction, and the dominant pathway depends on the reaction conditions and the nature of the surrounding molecules.

In the context of this compound, the generation of tert-butoxyl radicals could initiate further reactions involving the fluorinated alkyl chain, potentially leading to complex product mixtures.

Reactivity of the Fluorinated Hexyl Chain

The presence of a fluorine atom on the hexyl chain introduces a strong, polar carbon-fluorine (C-F) bond, which significantly alters the chain's chemical properties and reactivity compared to its non-fluorinated counterpart.

The C-F bond is the strongest single bond in organic chemistry, making its activation a considerable chemical challenge. Activation typically requires highly reactive reagents or specific catalytic systems. These methods can involve oxidative addition with low-valent transition metals, reductive cleavage with alkali metals or solvated electrons, or Lewis acid-assisted cleavage.

For a primary fluoroalkane like the 6-fluorohexyl moiety in the title compound, C-F bond activation is particularly difficult. Reactions that proceed via nucleophilic substitution at the fluorinated carbon are generally disfavored due to the poor leaving group ability of the fluoride (B91410) ion and the strong C-F bond. However, under radical conditions or with specific organometallic reagents, transformations can be induced. For instance, radical dehydrofluorination or reactions involving single-electron transfer (SET) mechanisms can lead to the cleavage of the C-F bond.

The fluorine atom exerts a powerful influence on the reactivity of adjacent and remote functional groups through its strong inductive effect. In this compound, the primary impact of the C6-fluorine is on the properties of the alkyl chain itself.

The electron-withdrawing nature of fluorine polarizes the C-H bonds on the neighboring carbon (C5), making these hydrogens more acidic and susceptible to abstraction by strong bases or radicals. This can direct the selectivity of certain reactions. For example, in an intramolecular radical cyclization reaction, the presence of fluorine could influence the regioselectivity of hydrogen atom transfer events.

Furthermore, the fluorine atom can affect the conformational preferences of the alkyl chain through steric and electronic interactions, which in turn can influence the rates and outcomes of intramolecular reactions. While the distance between the fluorine atom and the ester group in this compound is significant, subtle long-range electronic effects can still modulate reaction pathways, particularly in sensitive catalytic or radical processes.

Table 2: Bond Dissociation Energies (BDE)

| Bond | Typical BDE (kcal/mol) |

|---|---|

| C-F (in a primary fluoroalkane) | ~110 |

| C-H (primary) | ~101 |

| C-C | ~88 |

| O-C (in tert-butyl ester) | ~80 |

This table highlights the relative strength of the C-F bond compared to other bonds within the molecule, underscoring the challenge of its selective activation.

Computational and Theoretical Studies of Tert Butyl 6 Fluorohexanoate

Electronic Structure and Conformation Analysis of Fluorinated Hexanoate (B1226103) Esters

The introduction of a fluorine atom into a hexanoate ester chain significantly influences its electronic structure and conformational preferences. Fluorine's high electronegativity imparts a strong inductive effect, altering charge distribution and bond polarities. Computational studies, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been pivotal in elucidating these effects. nih.govresearchgate.net

Conformational analysis of fluorinated organic molecules reveals that the presence of fluorine can dramatically alter the potential energy surface. For instance, studies on α-fluoroketones have shown that the conformational energy profiles are significantly different from their chloro- and bromo-analogs. beilstein-journals.org The most stable conformations and the energy barriers to rotation are influenced by stereoelectronic effects, where orbital overlaps involving the C-F bond play a crucial role. beilstein-journals.org In the case of α-fluoroacetophenone, the energy minimum is found at an O=C–C–X dihedral angle of approximately 140° in the gas phase, a notable difference from its halogenated counterparts. beilstein-journals.org

For fluorinated alkanes, such as the 1,3-difluoropropylene motif (–CHF–CH2–CHF–), the conformational profile is strongly biased. In a vacuum, the gg(l) conformations are heavily favored, while gg(u) and aa conformations are destabilized. nih.gov This preference is also dependent on the polarity of the medium, highlighting the role of solvent effects in conformational equilibrium. nih.gov

In a study of a fluorinated chalcone, DFT calculations at the B3LYP and M06-2X levels, along with MP2 methods, were used to analyze its conformational stability. nih.gov The study identified two stable conformers with a very small energy difference, suggesting that interconversion can occur at room temperature. nih.gov The molecular electrostatic potential (MEP) map identified the most electrophilic site on the carboxyl group's oxygen atom, with a secondary electrophilic region near the fluorine atom. nih.gov

Similarly, theoretical investigations into α-cyano-α-fluorophenylacetic acid methyl ester identified two stable conformations, syn and anti, with respect to the C-F and C=O bonds. researchgate.net The small energy difference between these conformers was attributed to a balance of hyperconjugative interactions. researchgate.net

Table 1: Conformational Energy Data for Selected Fluorinated Compounds

| Compound | Method | Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Source |

| α-Fluoroacetophenone | DFT | Minimum Energy | - | ~140 | beilstein-journals.org |

| α-Fluoroacetophenone | DFT | 90° Dihedral | ~2.4 (relative to bromo/chloro) | 90 | beilstein-journals.org |

| Fluorinated Chalcone | DFT | α vs. β | 0.086 | - | nih.gov |

| α-Cyano-α-fluorophenylacetic acid methyl ester | MP2/6-31++G(d,p) | syn vs. anti | 0.9 | - | researchgate.net |

| 1,3-Difluoropropane | M05-2X/6-311+G | gg(l) | 0.00 | - | nih.gov |

| 1,3-Difluoropropane | M05-2X/6-311+G | ag | 1.14 | - | nih.gov |

| 1,3-Difluoropropane | M05-2X/6-311+G | aa | 2.50 | - | nih.gov |

| 1,3-Difluoropropane | M05-2X/6-311+G | gg(u) | 3.55 | - | nih.gov |

This table presents a selection of conformational energy data from various computational studies on fluorinated organic molecules to illustrate the impact of fluorine substitution.

Quantum Chemical Calculations of Reaction Mechanisms (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of fluorinated compounds. acs.orgacs.org These methods provide detailed insights into transition states, activation energies, and reaction pathways that are often difficult to probe experimentally.

For example, DFT calculations have been employed to elucidate the mechanism of the [2 + 2]-cycloaddition reaction between 1-acetylindole (B1583761) and vinyltrimethylsilane. acs.org The calculations suggested that the reaction proceeds via a triplet excited state of the indole (B1671886), followed by the addition of the alkene. The calculated activation energy for the addition to the C2 position of the indole was lower than that for the C3 position, explaining the observed regioselectivity. acs.org

In the field of drug design, DFT is used to understand the action mechanism of inhibitors. A study on Bruton's tyrosine kinase (BTK) inhibitors used DFT to investigate the dynamic behavior of an optimized inhibitor within the catalytic kinase domain. acs.org Such calculations are crucial for rational drug design and for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. acs.org

DFT is also widely used in the study of antioxidant properties. For instance, the antioxidant mechanism of 2,4-dimethyl-6-tert-butylphenol in aviation fuels was investigated using DFT-based computational analysis. researchgate.net These studies often involve calculating bond dissociation enthalpies, ionization potentials, and other reactivity descriptors to predict the antioxidant activity of different compounds. researchgate.net

The choice of the DFT functional and basis set is critical for obtaining accurate results. For fluorinated compounds, it is important to use methods that can adequately describe the electronic effects of fluorine. Functionals like B3LYP and M06-2X, often paired with Pople-style basis sets like 6-311++G(d,p), have been shown to provide reliable results for the conformational analysis and reactivity of fluorinated organic molecules. nih.gov

Table 2: Application of Quantum Chemical Methods to Fluorinated Compounds

| Compound/System | Method | Basis Set | Key Findings | Source |

| Fluorinated Chalcone | DFT (B3LYP, M06-2X), MP2 | 6-311++G(d,p) | Determined conformational stability and identified reactive sites through MEP. | nih.gov |

| 1-Acetylindole + Vinyltrimethylsilane | DFT | Not Specified | Elucidated the reaction mechanism and regioselectivity of the cycloaddition. | acs.org |

| BTK Inhibitor | DFT | Not Specified | Investigated the action mechanism and dynamic behavior of the inhibitor. | acs.org |

| Tert-Butyl 4-([1,1ʹ-biphenyl]-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | DFT | Not Specified | Optimized molecular structure and analyzed HOMO-LUMO orbitals. | researchgate.net |

This table summarizes various applications of quantum chemical methods in the study of fluorinated and related organic compounds, highlighting the versatility of these computational tools.

Molecular Mechanics and Dynamics Simulations for Fluorinated Compounds

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computational lens to study the dynamic behavior of fluorinated compounds on a larger scale, from small molecules in solution to complex biological systems. nih.govmdpi.com A critical component for accurate simulations is the development of robust force fields that can correctly model the unique properties of the C-F bond and its interactions. acs.orgbiorxiv.org

The accuracy of MD simulations heavily relies on the underlying force field, which is a set of parameters describing the potential energy of the system. acs.org For fluorinated compounds, standard force fields may not be sufficient, and specialized parameters are often required. biorxiv.org The development of such parameters often involves fitting to high-level quantum mechanical calculations. nih.govacs.org These force fields are essential for modeling a wide range of phenomena, including protein-ligand binding, membrane permeability, and the behavior of fluorinated surfactants at interfaces. nih.govmdpi.comacs.org

MD simulations have been instrumental in understanding the degradation of per- and polyfluoroalkyl substances (PFAS). mdpi.com Simulations of PFAS under ultrasound technology have provided insights into the defluorination rates and the influence of functional head groups on the degradation process. mdpi.com

In the context of biochemistry, MD simulations are used to explore the role of fluorine in protein-ligand interactions. nih.gov These simulations can help to understand how fluorination affects binding affinity, conformational stability, and the surrounding water network. nih.govacs.org For example, simulations have been used to investigate the interactions of fluorinated amino acids within proteins, providing atomic-level details that complement experimental techniques like 19F NMR. biorxiv.org

Furthermore, MD simulations have been applied to study the behavior of fluorinated surfactants at air/water interfaces. mdpi.com These studies have revealed that fluorocarbon surfactants tend to be more structurally ordered than their hydrocarbon counterparts at the interface. mdpi.com Such insights are valuable for the development of new materials, such as more efficient foam-extinguishing agents. mdpi.com

Table 3: Key Findings from Molecular Dynamics Simulations of Fluorinated Compounds

| System Studied | Simulation Focus | Key Findings | Source |

| PFAS Degradation | Sonolysis and Defluorination | PFSAs exhibit slightly higher defluorination rates than PFCAs; C-S vs. C-C bond energy had no direct impact on sonolysis degradation. | mdpi.com |

| Fluorinated Protein-Ligand Complexes | Force Field Development and Binding Interactions | Accurate force fields are crucial for predicting the effects of fluorination; simulations can elucidate the role of fluorine in water networks and binding entropy. | nih.govacs.org |

| Fluorinated Surfactants at Air/Water Interface | Interfacial Structure and Adsorption Behavior | Fluorocarbon surfactants are more structurally ordered than hydrocarbons at the interface. | mdpi.com |

| Fluorinated Amino Acids in Proteins | Force Field Parameterization and Dynamics | Developed and validated force field parameters for fluorinated aromatic amino acids for use in AMBER, with good agreement with experimental NMR data. | biorxiv.org |

This table showcases the diverse applications of molecular dynamics simulations in the study of fluorinated compounds and the key insights gained from these computational experiments.

Advanced Analytical Characterization Techniques in Research on Tert Butyl 6 Fluorohexanoate

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of tert-butyl 6-fluorohexanoate. This technique provides a highly accurate measurement of the compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound (C₁₀H₁₉FO₂), the expected exact mass can be calculated and compared against the experimental value. The high resolution of the instrument distinguishes the target compound from other species with the same nominal mass, providing a high degree of confidence in its identification. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragments, such as the loss of the tert-butyl group or other neutral losses.

Interactive Data Table: Expected HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₂₀FO₂⁺ | 191.1442 |

| [M+Na]⁺ | C₁₀H₁₉FNaO₂⁺ | 213.1261 |

| [M-C₄H₉]⁺ | C₆H₁₀FO₂⁺ | 133.0659 |

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for confirming the molecular structure of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and environment of the NMR-active nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the tert-butyl protons, as well as the methylene (B1212753) protons of the hexanoate (B1226103) chain. The coupling of the fluorine atom to adjacent protons (²JH-F and ³JH-F) would result in characteristic splitting patterns, which are key for confirming the position of the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the ester and the carbons of the tert-butyl group would appear at characteristic chemical shifts. Importantly, the carbon atom bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), providing definitive evidence for the C-F bond. Carbons further away from the fluorine will show smaller coupling constants (²JC-F, ³JC-F).

¹⁹F NMR: As fluorine-19 is a 100% abundant nucleus with a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would show a single resonance, and its chemical shift would be indicative of the fluorine being attached to an aliphatic chain. The signal would be split into a triplet due to coupling with the two adjacent protons of the methylene group, providing further structural confirmation.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H (CH₂F) | ~4.5 | Triplet of triplets | ²JH-F ≈ 47, ³JH-H ≈ 6 |

| ¹H (C(CH₃)₃) | ~1.4 | Singlet | - |

| ¹³C (C=O) | ~172 | Singlet | - |

| ¹³C (CF) | ~83 | Doublet | ¹JC-F ≈ 165 |

| ¹⁹F | ~-218 | Triplet | ²JF-H ≈ 47 |

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC-MS, Flash Chromatography)

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Flash Chromatography: This is a common preparative technique used for the initial purification of the crude product. By selecting an appropriate solvent system (eluent) and stationary phase (typically silica (B1680970) gel), this compound can be separated from starting materials, byproducts, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): This analytical method is well-suited for volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component as it elutes. This allows for the identification of the main compound and the detection of any volatile impurities. The retention time in the GC is a characteristic property of the compound under specific conditions.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical purity assessment and preparative purification. For analytical purposes, a sample is injected into the HPLC system, and the detector response is used to quantify the purity of the compound. Different detector types, such as UV-Vis (if the compound has a chromophore) or a refractive index detector, can be employed.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) analysis is the definitive method for determining the precise three-dimensional structure of a crystalline solid. If this compound can be obtained as a single crystal of sufficient quality, XRD can provide detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique would also reveal the packing arrangement of the molecules in the crystal lattice. To date, the crystal structure of this compound has not been reported in the publicly accessible crystallographic databases.

Applications in Advanced Materials and Chemical Science

Fluorinated Esters in Electrolyte Design for Energy Storage Systems (e.g., Lithium-Ion Batteries)

Fluorinated esters are increasingly being investigated as components in electrolytes for energy storage systems like lithium-ion batteries (LIBs). rsc.org Their incorporation can lead to significant improvements in battery performance, particularly in terms of safety and operation at low temperatures. rsc.orgrsc.org

The presence of fluorine atoms in the ester molecule offers several advantages. The high electronegativity of fluorine can lead to a low melting point and a wide liquid-state temperature range for the electrolyte, which is crucial for maintaining battery function in cold environments. rsc.org Fluorinated solvents have been shown to enable superior electrochemical performance at low temperatures compared to conventional carbonate-based electrolytes. rsc.org For instance, some fluorinated ester-based electrolytes can maintain a liquid state at temperatures as low as -120 °C. rsc.orgrsc.org

Furthermore, the electron-withdrawing nature of fluorine atoms can decrease the solvation energy of lithium ions, which facilitates the de-solvation process at low temperatures and improves ion mobility. rsc.org This property is critical for maintaining high capacity retention at sub-zero temperatures. Research has shown that batteries with fluorinated ester-based electrolytes can achieve high capacity retention even at -40 °C. rsc.org

The use of fluorinated esters as co-solvents in multi-component electrolyte formulations has been shown to enhance performance over a wide temperature range, from –60 to +60 ºC. techbriefs.com These formulations often include other components like film-forming additives and thermal stabilizing additives to further improve the stability and lifespan of the battery. techbriefs.com

Table 1: Properties and Performance of Fluorinated Ester-Based Electrolytes

| Property | Advantage | Research Finding |

| Low Melting Point | Enables operation at low temperatures. | Can maintain a liquid state at temperatures as low as -120 °C. rsc.orgrsc.org |

| Wide Electrochemical Window | Allows for use with high-voltage cathodes. | Demonstrated electrochemical window of 0–4.73 V (vs. Li+/Li). rsc.orgrsc.org |

| Low Solvation Energy | Facilitates Li+ de-solvation and improves ion mobility. | Leads to high capacity retention at low temperatures. rsc.org |

| Non-flammability | Enhances battery safety. | Reduces the risk of fire and explosion compared to carbonate-based electrolytes. acs.org |

Role of tert-Butyl 6-fluorohexanoate as a Building Block in Polymer Science and Functional Materials

In polymer science, a "building block" or "monomer" is a small molecule that can be chemically bonded to other identical or different molecules to form a larger, chain-like structure called a polymer. snexplores.orgscitechdaily.com The properties of the resulting polymer are determined by the characteristics of its constituent monomers. scitechdaily.com this compound, with its distinct functional groups, has the potential to be a valuable building block for creating polymers with specific and desirable properties.

The ester group in this compound can participate in polymerization reactions, such as polycondensation, to form polyesters. The presence of the fluorine atom in the hexanoate (B1226103) chain can impart unique characteristics to the resulting polymer, including:

Hydrophobicity and Oleophobicity: The fluorine atom can increase the polymer's resistance to both water and oils.

Thermal Stability: Fluorinated polymers often exhibit enhanced thermal stability.

Chemical Resistance: The C-F bond is very strong, leading to polymers with high resistance to chemical attack.

Low Refractive Index: Fluorination can lower the refractive index of a material, a property useful in optical applications.

The bulky tert-butyl group can also influence the properties of the polymer by introducing steric hindrance, which can affect the polymer's chain packing, solubility, and glass transition temperature. This steric bulk can be strategically used to control the macroscopic properties of the final material.

While specific research on the polymerization of this compound is not widely documented in the provided search results, the principles of polymer chemistry suggest its potential as a monomer for creating functional materials. For example, it could be incorporated into copolymers to tailor the properties of existing polymers. The synthesis of new polymers often involves the design and use of novel building blocks to achieve desired functionalities. mdpi.comtue.nl

Strategies for Employing the tert-Butyl Group for Steric Control and Functional Group Protection in Complex Syntheses

The tert-butyl group is a large and bulky substituent that plays a significant role in organic synthesis due to its steric effects and its use as a protecting group. fiveable.meresearchgate.net

Steric Control:

The sheer size of the tert-butyl group can be used to control the stereochemistry of a reaction by physically blocking one face of a molecule, thereby directing an incoming reagent to the less hindered face. fiveable.me This steric hindrance can influence the conformational preferences of molecules. For example, in cyclohexane (B81311) rings, a tert-butyl group will strongly favor the equatorial position to minimize steric strain. fiveable.me This predictable conformational locking can be exploited to control the reactivity of other functional groups on the ring.

The tert-butyl group's ability to create steric congestion is a key strategy in designing molecules with specific three-dimensional shapes and in preventing unwanted side reactions. chemrxiv.orgnih.govresearchgate.net

Functional Group Protection:

A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting while other transformations are carried out on the molecule. chemistrytalk.org The tert-butyl group is commonly used to protect alcohols and amines. chemistrytalk.orgpearson.com

Protection of Alcohols: Alcohols can be converted to tert-butyl ethers. This protecting group is stable to a wide range of reaction conditions but can be removed with strong acids. chemistrytalk.org The bulky nature of the tert-butyl group provides excellent protection against both SN1 and SN2 type reactions. chemistrytalk.org

Protection of Amines: The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines. wikipedia.org It is easily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347). The Boc group is stable to many reagents but is readily cleaved under acidic conditions, such as with trifluoroacetic acid. wikipedia.org

The choice of a protecting group is a critical aspect of synthetic planning, and the tert-butyl group offers a robust option when stability to non-acidic conditions is required. stackexchange.com

Table 2: Use of the Tert-Butyl Group in Organic Synthesis

| Application | Strategy | Outcome |

| Steric Control | Introduction of a bulky group to hinder specific reaction pathways. | Directs the stereochemical outcome of a reaction; controls molecular conformation. fiveable.me |

| Functional Group Protection | Temporary modification of a reactive functional group. | Prevents unwanted reactions at a specific site during a multi-step synthesis. chemistrytalk.org |

Development of Novel Synthetic Reagents and Catalytic Systems Utilizing Related Structures

The structural motifs present in this compound, namely the fluorinated alkyl chain and the ester functionality, can be found in various synthetic reagents and are relevant to the development of new catalytic systems.

Fluorinated compounds are of great interest in medicinal chemistry and materials science. The introduction of fluorine can significantly alter the biological activity and physical properties of a molecule. Therefore, developing new reagents and methods for the selective introduction of fluorinated fragments is an active area of research. While this compound itself may not be a direct reagent, its synthesis and the chemistry of related fluoro-esters contribute to the broader knowledge base for creating novel fluorinating agents or fluorinated building blocks.

In the realm of catalysis, the development of new catalysts often involves modifying the electronic and steric properties of ligands that coordinate to a metal center. The principles of steric hindrance, exemplified by the tert-butyl group, are fundamental in ligand design to control the reactivity and selectivity of a catalyst.

Furthermore, recent research has shown that the tert-butyl group itself can be considered a functional group that can be chemically modified under specific catalytic conditions. nih.govresearchgate.net For example, highly electrophilic manganese catalysts have been developed that can selectively hydroxylate the typically unreactive C-H bonds of a tert-butyl group. nih.govresearchgate.net This opens up new possibilities for the late-stage functionalization of complex molecules containing this common structural motif.

The study of compounds like this compound contributes to the fundamental understanding of how fluorine and bulky alkyl groups influence reactivity, which in turn can inspire the design of new reagents and catalysts with improved performance and selectivity.

Future Research Trajectories and Challenges

Sustainable and Green Synthesis of Fluorinated Esters

The development of environmentally benign synthetic routes for fluorinated esters is a critical challenge. Traditional methods often rely on harsh reagents and solvents. Future research will likely focus on aligning the synthesis of compounds like tert-butyl 6-fluorohexanoate with the principles of green chemistry.

Key areas of investigation include:

Sustainable Solvents and Catalysts: A significant advancement lies in replacing conventional non-polar solvents with more sustainable alternatives. For instance, tert-butyl acetate (B1210297) is emerging as a promising solvent for catalytic direct amidation reactions due to its favorable safety profile and ability to dissolve polar substrates. nih.govresearchgate.netrsc.orgscispace.com The application of such solvents to the synthesis of this compound could drastically reduce the environmental impact. Furthermore, catalysts like Erbium(III) triflate [Er(OTf)₃] have shown high efficiency in the eco-sustainable formation of tert-butyl ethers under solvent-free conditions, a methodology that could be adapted for esterification. organic-chemistry.orgthieme-connect.comresearchgate.netorganic-chemistry.org

Solvent-Free and Novel Energy Inputs: Research into solvent-free reaction conditions is gaining traction. A novel method for synthesizing tert-butyl esters utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under solvent-free and base-free conditions facilitated by electromagnetic milling, presenting a highly efficient and green alternative. rsc.orgresearchgate.net Exploring such mechanochemical approaches for the synthesis of this compound could offer a scalable and sustainable manufacturing process.

Metal-Free Synthesis: A method for synthesizing tert-butyl ester derivatives from nitrile compounds and tert-butanol (B103910) peroxide under metal-free conditions has been developed. google.com This approach avoids the use of expensive and potentially toxic transition metal catalysts, offering a cheaper and more environmentally friendly route that could be investigated for producing fluorinated esters. google.com

| Synthesis Approach | Key Features | Potential Application to this compound Synthesis | Reference |

|---|---|---|---|

| Sustainable Solvents | Use of safer, renewable solvents like tert-butyl acetate. | Reduces environmental footprint and can improve reaction scope for polar substrates. | nih.govresearchgate.net |

| Eco-Sustainable Catalysis | Employing reusable and efficient catalysts like Erbium(III) triflate. | Enables solvent-free conditions and reduces catalyst waste. | organic-chemistry.orgthieme-connect.com |

| Electromagnetic Milling | Solvent-free, base-free synthesis using (Boc)₂O. | Offers a green, efficient, and potentially scalable solid-state synthesis route. | rsc.orgresearchgate.net |

| Metal-Free Synthesis | Avoids transition metal catalysts, using nitrile compounds as starting materials. | Provides a cost-effective and environmentally benign alternative to metal-catalyzed reactions. | google.com |

Chemoenzymatic Approaches for Enhanced Selectivity in Fluorinated Ester Synthesis

Achieving high selectivity, particularly stereoselectivity, in the synthesis of fluorinated compounds is a significant challenge. Chemoenzymatic methods, which combine chemical and enzymatic steps, offer a powerful solution by leveraging the high selectivity of enzymes. chimia.chchimia.ch

Future research directions could involve:

Enzymatic Fluorination and Resolution: Enzymes such as cytochrome P450s, aldolases, and lipases are being explored for the selective synthesis of fluorinated compounds. nih.govnih.gov For a molecule like this compound, enzymes could be used to introduce the fluorine atom at a specific position on the hexanoyl chain with high regio- and stereoselectivity. nih.gov Alternatively, enzymatic resolution could be employed to separate enantiomers of a racemic mixture, yielding optically active products. chimia.chchimia.ch

Engineered Enzymes for Novel Reactivity: The development of engineered enzymes and multi-enzyme cascade systems is a burgeoning field. nih.govacs.org It may be possible to design an enzymatic pathway for the de novo synthesis of this compound from simple precursors. For example, aldolases can catalyze the formation of C-C bonds to create fluorinated synthons, which can then be converted to the final ester product. nih.gov Flavin-dependent reductases, under photoinduction, can also be used to achieve asymmetric fluorination. the-innovation.org

| Enzyme Class | Function | Potential Role in Synthesis of this compound | Reference |

|---|---|---|---|

| Aldolases | Catalyze C-C bond formation. | Synthesis of fluorinated precursors with controlled stereochemistry. | nih.gov |

| Lipases/Esterases | Catalyze esterification and hydrolysis. | Kinetic resolution of racemic fluorinated carboxylic acids or esters. | nih.gov |

| Cytochrome P450s | Catalyze oxidation reactions. | Regio- and stereoselective hydroxylation of a precursor, followed by chemical fluorination. | nih.gov |

| Fluorinases | Directly catalyze the formation of a C-F bond. | Direct and selective fluorination of a suitable precursor molecule. | nih.gov |

| FMN-dependent reductases | Enable photoenzymatic hydrofluoroalkylation. | Asymmetric introduction of fluorinated motifs into olefins. | the-innovation.orgthe-innovation.org |

Exploiting Fluorine and tert-Butyl Group Synergies in Novel Organic Reactions

The interplay between the electron-withdrawing fluorine atom and the sterically demanding tert-butyl group can give rise to unique chemical properties and reactivity. The tert-butyl group is known for conferring kinetic stability and influencing conformational rigidity. nih.govwikipedia.org Fluorine substitution, on the other hand, modulates the electronic properties of a molecule, impacting its metabolic stability and binding affinities. acs.org

Future investigations could focus on:

Steric and Electronic Control: The bulky tert-butyl group can direct reactions by sterically shielding parts of the molecule, while the fluorine atom can influence regioselectivity through its inductive effects. This synergy could be exploited to design novel transformations where this compound acts as a unique building block. The Thorpe-Ingold effect, which describes how bulky substituents can accelerate cyclization reactions, could be a relevant principle to explore. wikipedia.org

Novel Reaction Pathways: The presence of a C-F bond can open up new reaction pathways that are not accessible to their non-fluorinated counterparts. For example, the development of methods for the nucleophilic perfluoro-tert-butylation highlights how fluorination can trigger unique reactivity. cas.cn Research could explore whether the single fluorine in this compound can participate in or direct novel coupling or functionalization reactions.

Functionalizing the tert-Butyl Group: Traditionally considered a sterically bulky and inert protecting group, recent research has demonstrated that the tert-butyl group itself can be functionalized. nih.govchemrxiv.org For instance, catalytic hydroxylation of sterically congested C-H bonds in tert-butyl groups has been achieved using a manganese catalyst in a fluorinated alcohol solvent. nih.govchemrxiv.org Applying such late-stage functionalization to this compound could generate a library of novel derivatives with potentially interesting properties.

Integration into Supramolecular Chemistry and Advanced Catalysis

The distinct properties of the fluorine atom and the tert-butyl group make this compound an interesting candidate for applications in supramolecular chemistry and as a component of advanced catalytic systems.

Supramolecular Assembly: Fluorinated compounds are known to engage in unique non-covalent interactions, such as fluorous-fluorous interactions, which can drive self-assembly into well-defined supramolecular structures. nih.govresearchgate.net The introduction of fluorine into self-assembling systems often leads to more stable and robust lattices. nih.govresearchgate.net The fluorine atom in this compound could participate in hydrogen bonding (C-H···F) or other dipole-dipole interactions, guiding the formation of liquid crystals, gels, or other soft materials.

Advanced Catalysis: Fluorinated ligands are widely used in homogeneous catalysis to tune the electronic properties of metal centers and to enhance catalyst solubility in specific solvent systems, such as supercritical CO₂ or fluorous phases. liv.ac.uknsf.gov this compound could serve as a precursor for novel ligands where the fluorine atom modulates the Lewis acidity of the metal center, and the bulky tert-butyl group influences the steric environment, potentially leading to catalysts with enhanced activity and selectivity. Recent work on incorporating fluorinated boranes into rhodium complexes demonstrates a strategy for postsynthetic functionalization that could be conceptually applied. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for tert-butyl 6-fluorohexanoate, and how can reaction efficiency be validated?

- Methodology : The compound is typically synthesized via esterification of 6-fluorohexanoic acid with tert-butanol using acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). Validation involves monitoring reaction progress via TLC or GC-MS to confirm ester formation. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Quantitative yield assessment requires H NMR integration of the tert-butyl group (singlet at δ 1.40–1.45 ppm) .

Q. How can researchers ensure purity and structural fidelity of tert-butyl 6-fluorohexanoate during characterization?

- Methodology : Use multi-spectral analysis:

- NMR : Compare NMR shifts (typically δ -215 to -220 ppm for fluorinated alkanes) and H/ NMR data with literature.

- IR : Confirm ester C=O stretch (~1740 cm) and absence of carboxylic acid O-H (~2500–3300 cm).

- GC-MS/HPLC : Assess purity (>95%) and rule out side products like unreacted acid or diesters .

Q. What safety protocols are critical when handling tert-butyl 6-fluorohexanoate in the laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste.

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers or bases to prevent ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts (e.g., diesters) during the synthesis of tert-butyl 6-fluorohexanoate?

- Methodology :

- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane) to suppress hydrolysis.

- Catalyst Screening : Compare Brønsted acids (HSO) vs. Lewis acids (BF-OEt) for selectivity.

- Stoichiometry : Optimize molar ratios (e.g., 1:1.2 acid:tert-butanol) to favor monoesterification. Monitor by H NMR for real-time adjustment .

Q. What analytical challenges arise in quantifying trace impurities in tert-butyl 6-fluorohexanoate, and how can they be resolved?

- Methodology :

- LC-MS/MS : Detect low-abundance impurities (e.g., residual 6-fluorohexanoic acid) using MRM (multiple reaction monitoring) modes.

- Calibration Standards : Prepare internal standards (e.g., deuterated analogs) for accurate quantification.

- Contradiction Note : Discrepancies in impurity profiles may arise from column aging in HPLC; validate with two orthogonal methods (e.g., GC-MS and LC-MS) .

Q. How does the fluorinated alkyl chain in tert-butyl 6-fluorohexanoate influence its stability under acidic or basic conditions?

- Methodology :

- Kinetic Studies : Perform hydrolysis experiments at varying pH (1–14) and temperatures (25–60°C). Monitor degradation via H NMR or IC (ion chromatography) for fluoride release.

- Data Interpretation : Fluorine’s electronegativity increases ester lability in basic conditions; compare degradation rates with non-fluorinated analogs (e.g., tert-butyl hexanoate) .

Q. Can computational chemistry predict the reactivity of tert-butyl 6-fluorohexanoate in nucleophilic acyl substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for reactions with amines or alkoxides.

- Solvent Effects : Simulate polar (e.g., DMSO) vs. nonpolar (e.g., toluene) environments to predict reaction pathways. Validate with experimental kinetic data .

Q. What role does tert-butyl 6-fluorohexanoate play in prodrug design, and how can its release kinetics be tuned?

- Methodology :

- Prodrug Activation : Study enzymatic cleavage (e.g., esterases) or pH-dependent hydrolysis to release 6-fluorohexanoic acid.

- Release Profiling : Use Franz diffusion cells with synthetic membranes or in vitro plasma models to measure release rates. Adjust tert-butyl group bulkiness to modulate kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.